N-(4-chlorophenyl)-4-fluorobenzamide

Anti-inflammatory COX-2 inhibition Analgesic

N-(4-Chlorophenyl)-4-fluorobenzamide delivers crystallographically validated conformational precision (dihedral angle 59.6°) ensuring reproducible SAR. Dual para-halogenation confers COX-2 selectivity (SI 5.75) surpassing celecoxib, with 92.36% edema inhibition, 100% analgesia, and zero ulcer index—ideal for GI-safe NSAID development. Low-nM MPO inhibition (IC50 1–1.4 nM) supports neutrophil-driven disease programs. Predictable C(4) chain supramolecular synthons accelerate solid-form screening. Procure this scaffold-unique benzamide where generic analogs fail target engagement.

Molecular Formula C13H9ClFNO
Molecular Weight 249.67 g/mol
CAS No. 1978-88-7
Cat. No. B173928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-fluorobenzamide
CAS1978-88-7
SynonymsN-(4-chlorophenyl)-4-fluorobenzamide
Molecular FormulaC13H9ClFNO
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C13H9ClFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17)
InChIKeyGUKCQKJHMDSOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorophenyl)-4-fluorobenzamide (CAS 1978-88-7) Scientific Baseline for Procurement


N-(4-chlorophenyl)-4-fluorobenzamide (CAS: 1978-88-7; molecular formula C13H9ClFNO; MW 249.67) is a halogenated benzamide derivative featuring a 4-chlorophenyl ring amide-linked to a 4-fluorophenyl carbonyl moiety. This compound exhibits distinct physicochemical and biological properties conferred by the synergistic electron-withdrawing effects of the para-substituted chlorine and fluorine atoms, which collectively influence aromatic π-stacking, hydrogen-bonding capacity, and target binding interactions [1][2]. Unlike unsubstituted benzamide analogs, the presence of both halogens modulates both lipophilicity and electronic distribution, rendering this scaffold a valuable building block in medicinal chemistry for developing selective enzyme inhibitors, anti-inflammatory agents, and crystallographic probes [3][4]. The compound is typically supplied as a crystalline solid with a purity of ≥97%, suitable for direct use in structure-activity relationship (SAR) studies, biological screening, and materials research .

N-(4-chlorophenyl)-4-fluorobenzamide: Why Generic Benzamide Substitution Compromises Experimental Integrity


Substituting N-(4-chlorophenyl)-4-fluorobenzamide with structurally related benzamide analogs (e.g., unsubstituted benzamide, N-phenylbenzamide, or singly halogenated derivatives) introduces quantifiable divergence in both solid-state architecture and biological performance, thereby invalidating comparative SAR analyses. The para-chloro/para-fluoro substitution pattern uniquely positions this compound within a narrow conformational and electronic space: the dihedral angle between the two aromatic rings is precisely 59.6(1)°, dictating a specific molecular geometry that governs intermolecular hydrogen-bonding networks and crystal packing [1][2]. In contrast, the 2-chloro-4-fluoro regioisomer exhibits a markedly different dihedral angle of 13.6(2)°, fundamentally altering its supramolecular assembly and potential bioavailability [3]. Moreover, biological assays reveal that 4-fluorobenzamide derivatives bearing the 4-chlorophenyl substituent achieve a COX-2 selectivity index of 5.75, whereas alternative aryl substituents (e.g., unsubstituted phenyl, 2-chlorophenyl) yield substantially lower selectivity or fail to reach significance [4]. Generic substitution therefore risks not only compromised crystallinity and solubility but also unpredictable target engagement, undermining reproducibility in both chemical synthesis and pharmacological evaluation.

N-(4-chlorophenyl)-4-fluorobenzamide: Quantitative Evidence for Differentiated Scientific Selection


Superior COX-2 Selectivity vs. Indomethacin and Celecoxib

In a comparative evaluation of 4-fluorobenzamide derivatives, the 4-chlorophenyl analogue (compound 4b, structurally corresponding to N-(4-chlorophenyl)-4-fluorobenzamide) demonstrated a COX-2 selectivity index of 5.75, surpassing both the reference NSAID indomethacin (selectivity index = 0.27) and the selective COX-2 inhibitor celecoxib (selectivity index = 4.55). This translates to a 21.3-fold improvement in selectivity over indomethacin and a 1.26-fold enhancement over celecoxib [1].

Anti-inflammatory COX-2 inhibition Analgesic

Potent In Vivo Anti-inflammatory Efficacy: Edema Inhibition Comparison

The 4-chlorophenyl derivative exhibited 92.36% inhibition of carrageenan-induced rat paw edema at 3 hours post-administration, significantly exceeding the reference standard indomethacin which achieved only 65.64% inhibition under identical conditions [1]. Among 16 synthesized 4-fluorobenzamide analogues, this compound ranked highest in anti-inflammatory potency, with the next most active analogue (4-fluorophenyl derivative) showing only 79.81% inhibition [1].

In vivo pharmacology Edema inhibition Anti-inflammatory

Complete Analgesic Protection and Zero Gastric Ulcer Index

The 4-chlorophenyl benzamide derivative achieved 100% writhing protection in the acetic acid-induced abdominal constriction assay in mice, compared to 74.06% protection for indomethacin. Furthermore, it demonstrated an ulcer index of zero, with gastric acidity and mucin levels comparable to the untreated control group, whereas indomethacin produced an ulcer index of 12.13 under identical conditions [1].

Analgesic Gastric safety NSAID

Defined Crystal Conformation: Dihedral Angle of 59.6° Distinguishes from Regioisomers

Single-crystal X-ray diffraction analysis of N-(4-chlorophenyl)-4-fluorobenzamide reveals a dihedral angle of 59.6(1)° between the two benzene rings, with molecules linked into C(4) chains along the a-axis via N-H···O hydrogen bonds [1]. This conformation differs substantially from the 2-chloro-4-fluoro regioisomer (2-chloro-4-fluoro-N-phenylbenzamide), which adopts a nearly coplanar arrangement with a dihedral angle of only 13.6(2)° and forms hydrogen-bonded chains along the c-axis [2]. The divergent solid-state architectures directly impact physicochemical properties including melting point, solubility, and crystal habit, with the target compound exhibiting a melting point of 163°C [3] compared to 134-136°C for the 2-chloro regioisomer.

Crystallography Conformational analysis Solid-state chemistry

Myeloperoxidase (MPO) Inhibitory Activity: Nanomolar Potency in Recombinant Enzyme Assay

N-(4-chlorophenyl)-4-fluorobenzamide demonstrates potent inhibition of human myeloperoxidase (MPO), a key enzyme in inflammatory oxidative stress. In a recombinant human MPO assay using aminophenyl fluorescein detection, the compound exhibited an IC50 of 1.40 nM, with a separate assay measuring MPO chlorination activity reporting an IC50 of 1 nM [1]. These nanomolar potencies place this compound among the most active MPO inhibitors in the benzamide class, though direct comparative data with closely related analogues remain limited in the public domain.

Enzyme inhibition Myeloperoxidase Inflammation

Distinct Intermolecular Hydrogen-Bonding Architecture: C(4) Chains vs. Alternative Packing Motifs

In the crystal lattice of N-(4-chlorophenyl)-4-fluorobenzamide, N-H···O hydrogen bonds link molecules into C(4) chains propagating along the crystallographic a-axis. Additionally, C-H···π interactions involving the 4-chlorophenyl ring (Cg1) and the fluorobenzene ring (Cg2) contribute to three-dimensional packing stabilization [1][2]. This hydrogen-bonding motif differs from that observed in N-(arylsulfonyl)-4-fluorobenzamide analogues, which display variable dihedral angles (81.82° to 89.91°) and distinct intermolecular interaction patterns [3]. The nearest intermolecular O···C contact distance of 3.647 Å indicates primarily van der Waals-driven packing with specific directional hydrogen-bonding contributions [4].

Crystal engineering Hydrogen bonding Supramolecular chemistry

N-(4-chlorophenyl)-4-fluorobenzamide: Validated Application Scenarios for Scientific Procurement


Gastrointestinal-Sparing Anti-inflammatory Drug Discovery Programs

Leverage the validated scaffold for designing novel NSAIDs with built-in gastric safety. The 4-chlorophenyl benzamide core achieves 92.36% edema inhibition, 100% analgesia, and a COX-2 selectivity index of 5.75—surpassing celecoxib—while producing an ulcer index of zero [1]. This makes the compound an ideal starting point for medicinal chemistry campaigns targeting chronic inflammatory conditions where gastrointestinal tolerability is a critical differentiator.

SAR Studies on Halogenated Benzamide Conformational Effects

Utilize N-(4-chlorophenyl)-4-fluorobenzamide as a reference compound to probe how specific halogen substitution patterns modulate molecular conformation and biological activity. Its precisely defined dihedral angle of 59.6(1)° and N-H···O hydrogen-bonded C(4) chains provide a crystallographically validated baseline for comparing the effects of alternative halogen positioning (e.g., 2-chloro-4-fluoro analogues with 13.6° dihedral angle) on target binding, solubility, and solid-state properties [2][3].

Myeloperoxidase-Targeted Anti-inflammatory Agent Development

Initiate MPO inhibitor optimization programs using this compound's low-nanomolar potency (IC50 = 1-1.4 nM) as a validated starting point. The combination of potent MPO inhibition with demonstrated in vivo anti-inflammatory efficacy and gastric safety makes this scaffold particularly suitable for developing therapeutics addressing neutrophil-driven inflammatory disorders, including cardiovascular disease, autoimmune conditions, and chronic respiratory inflammation [4].

Co-crystal Engineering and Solid-State Formulation Studies

Employ N-(4-chlorophenyl)-4-fluorobenzamide in crystal engineering investigations due to its well-characterized supramolecular synthons—specifically the C(4) chain motif formed by N-H···O hydrogen bonds and complementary C-H···π interactions involving both aromatic rings [5]. These predictable intermolecular interactions facilitate rational co-former selection and polymorph screening, reducing development timelines for solid dosage formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorophenyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.